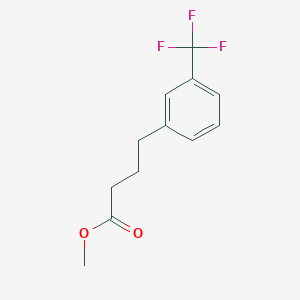
4-(3-(Trifluorometil)fenil)butanoato de metilo
Descripción general
Descripción
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate, also known as methyl 4-(3-trifluoromethylphenyl)butyrate, is a synthetic organic compound . It has a molecular weight of 246.23 g/mol .
Molecular Structure Analysis
The InChI code for Methyl 4-[3-(trifluoromethyl)phenyl]butanoate is1S/C12H13F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2,4,6,8H,3,5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate is a liquid at room temperature .Aplicaciones Científicas De Investigación
Investigación Biológica
En investigación biológica, este compuesto puede ser utilizado para estudiar los efectos de las sustituciones de grupos trifluorometilo en prolina . El grupo trifluorometilo puede alterar significativamente las propiedades de la prolina, llevando a efectos interesantes en la estructura y función de las proteínas .
Etiquetado RMN
El grupo trifluorometilo en este compuesto puede ser utilizado para el etiquetado 19F en estudios de RMN . Esto proporciona una nueva área de aplicación de la investigación, ya que evita la falta de reporteros comunes de NH-RMN en fragmentos peptidil-prolil .
Estudios de Plegamiento de Proteínas
El grupo trifluorometilo en este compuesto puede influenciar la isomerización trans-cis del enlace amida peptidil-prolil, que a veces es responsable del papel especial de la prolina en el plegamiento de proteínas .
Mejora de las Interacciones No Polares
Las mediciones de lipofilia demuestran que la prolina sustituida por CF3 muestra una hidrofobicidad comparable a la valina, lo que sugiere la posible aplicación de estos residuos para mejorar las interacciones en interfaces no polares .
Ciencia de Materiales
En la ciencia de materiales, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos materiales debido a sus propiedades fisicoquímicas únicas .
Mecanismo De Acción
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
methyl 4-[3-(trifluoromethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2,4,6,8H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWCYVHMDVVIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


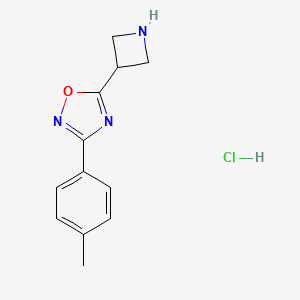
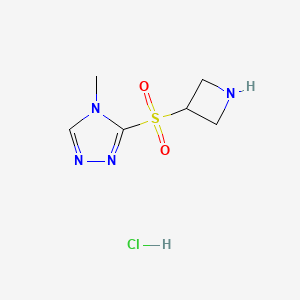
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)

![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)
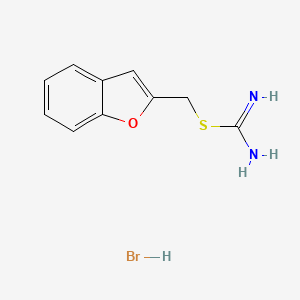
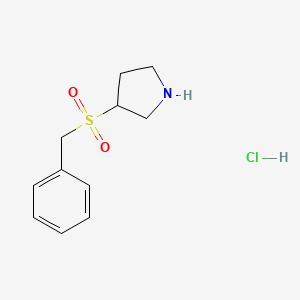

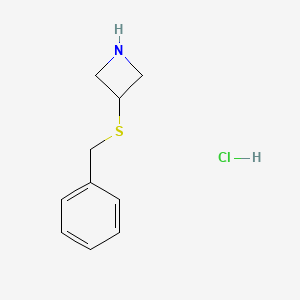

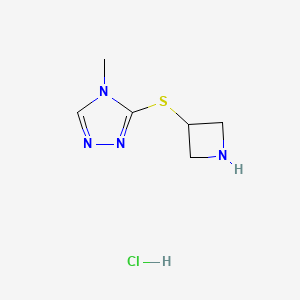
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)

![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
